3-(Aminomethyl)pyridin-2-ol
CAS No.: 123369-45-9
Cat. No.: VC20872486
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123369-45-9 |
|---|---|
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 3-(aminomethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9) |
| Standard InChI Key | QHRUXDXIVIYFJJ-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C(=C1)CN |
| Canonical SMILES | C1=CNC(=O)C(=C1)CN |
Introduction
Chemical Structure and Properties
3-(Aminomethyl)pyridin-2-ol is an organic compound characterized by a pyridine ring with an aminomethyl group at position 3 and a hydroxyl group at position 2. This molecule exists in tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form, a phenomenon common among hydroxypyridines . The compound has multiple synonyms including 3-(Aminomethyl)Pyridin-2(1H)-One, 3-(aminomethyl)-1H-pyridin-2-one, and 2(1H)-Pyridinone,3-(aminomethyl)-(9CI) .
Physical and Chemical Properties
The basic physical and chemical properties of 3-(Aminomethyl)pyridin-2-ol are summarized in Table 1 below:
| Property | Value |
|---|---|
| PubChem CID | 579640 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 123369-45-9 |
| InChI | InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9) |
| InChIKey | QHRUXDXIVIYFJJ-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C(=C1)CN |
Table 1: Physical and chemical properties of 3-(Aminomethyl)pyridin-2-ol
The compound features two functional groups that offer potential sites for chemical modifications and biological interactions: the aminomethyl group (-CH₂NH₂) and the hydroxyl/carbonyl group (depending on the tautomeric form). The presence of these groups contributes to the compound's hydrogen-bonding capabilities, making it particularly interesting for medicinal chemistry applications .
Synthetic Methodologies
Several synthetic approaches have been developed for the preparation of 3-(Aminomethyl)pyridin-2-ol and its derivatives, reflecting the compound's significance in chemical research.
Direct Synthesis Methods
One synthetic approach involves the catalytic hydrogenation of 3-cyanopyridin-2-ol precursors. This method typically employs catalysts such as Raney nickel or palladium on carbon under hydrogen pressure, resulting in the reduction of the cyano group to an aminomethyl functionality . The reaction can be represented as follows:
3-Cyanopyridin-2-ol + H₂ (with catalyst) → 3-(Aminomethyl)pyridin-2-ol
Alternative Synthetic Routes
Another reported approach involves the transformation of pyridine derivatives through a series of reactions. A study published in the Royal Society of Chemistry journals describes a traceless C3-selective umpolung of 1-amidopyridin-1-ium salts for the synthesis of related 3-(aminomethyl)pyridine compounds . While this specific method focuses on the synthesis of related compounds, it demonstrates the growing interest in developing efficient routes to this class of molecules.
Preparation of Salt Forms
The hydrochloride salt of 3-(Aminomethyl)pyridin-2-ol (CAS: 85468-38-8) is commonly prepared to improve stability and solubility properties for research applications . This salt form is synthesized by treating the free base with hydrochloric acid under controlled conditions, resulting in a crystalline solid that is often more stable for storage and handling purposes.
Biological Activities and Pharmacological Applications
Research has indicated that 3-(Aminomethyl)pyridin-2-ol and its derivatives exhibit various biological activities, making them attractive candidates for drug discovery programs.
Kinase Inhibition Properties
A significant application of 3-(Aminomethyl)pyridin-2-ol derivatives has been in the development of kinase inhibitors. Research published in 2018 reported the synthesis and profiling of a 3-aminopyridin-2-one-based fragment library against a panel of 26 protein kinases . This study identified that derivatives of this scaffold can function as ligand-efficient inhibitors of mitotic kinases, specifically the Monopolar Spindle 1 (MPS1) and Aurora kinase families .
These kinases play crucial roles in cell cycle regulation and have been recognized as promising targets for cancer therapy. The ability of 3-(Aminomethyl)pyridin-2-ol derivatives to inhibit these kinases suggests potential applications in oncology research .
Structure-Activity Relationships
Structure-activity relationship studies have revealed important insights into how structural modifications of the 3-(Aminomethyl)pyridin-2-ol scaffold affect biological activity. Key findings include:
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The aminopyridinone core forms critical hydrogen bonds with the hinge region of target kinases
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Substitutions at specific positions on the pyridine ring can significantly alter selectivity profiles
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The introduction of larger substituents, such as benzamide groups, on the amino position can enhance potency but may reduce selectivity
Binding Modes and Molecular Interactions
X-ray crystallography studies have elucidated the binding modes of 3-aminopyridin-2-one derivatives with target kinases. These studies reveal that the scaffold forms key hydrogen bonds with the protein backbone of the kinase hinge region . Specifically:
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The aminopyridinone NH forms a hydrogen bond with the carbonyl of a glutamic acid residue (e.g., E603 in MPS1)
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The NH of a glycine residue (e.g., G605 in MPS1) forms a hydrogen bond with the carbonyl of the aminopyridinone
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Additional interactions may occur between nitrogen atoms in the pyridyl ring and lysine residues in the binding site
These structural insights provide valuable guidance for the rational design of more potent and selective inhibitors based on this scaffold.
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-(Aminomethyl)pyridin-2-ol, a comparison with structurally related compounds provides useful context.
Comparison with Isomeric Compounds
Table 2 presents a comparison between 3-(Aminomethyl)pyridin-2-ol and related isomeric or structurally similar compounds:
| Compound | Structure Characteristics | Notable Properties |
|---|---|---|
| 3-(Aminomethyl)pyridin-2-ol | Aminomethyl at position 3, Hydroxyl at position 2 | Forms key hydrogen bonds with kinase hinge regions |
| 5-(Aminomethyl)pyridin-3-ol | Aminomethyl at position 5, Hydroxyl at position 3 | Different binding profile with enzymatic targets |
| 3-Aminopyridin-2-ol | Amino group (not aminomethyl) at position 3 | Different melting point (118-130°C) and boiling point (358.7±35.0°C) |
| 5-(Aminomethyl)-3-methylpyridin-2-ol | Additional methyl group at position 3 | Modified solubility and biological activity profile |
Table 2: Comparative analysis of 3-(Aminomethyl)pyridin-2-ol and related compounds
Structure-Property Relationships
The positioning of functional groups on the pyridine ring significantly influences the physicochemical properties and biological activities of these compounds. The 3-(Aminomethyl)pyridin-2-ol structure offers several advantages:
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The 2-hydroxyl/carbonyl group and the aminomethyl substituent at position 3 create an optimal geometry for hydrogen bonding interactions with target proteins
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The specific arrangement allows for selective binding to certain enzyme classes, including kinases
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The compound's relatively low molecular weight (124.14 g/mol) makes it an excellent starting point for medicinal chemistry optimization, as it provides room for additional modifications while maintaining drug-like properties
Current Research and Future Directions
Research involving 3-(Aminomethyl)pyridin-2-ol continues to evolve, with several promising avenues being explored.
Medicinal Chemistry Applications
The aminopyridinone scaffold has gained attention as a versatile building block in medicinal chemistry. Recent studies have focused on:
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Developing selective kinase inhibitors targeting specific cancer pathways
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Exploring the potential of this scaffold in treating other diseases beyond cancer
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Optimizing the pharmacokinetic properties of derivatives to improve their drug-like characteristics
Synthesis Method Innovations
Researchers are continuously developing more efficient and environmentally friendly methods for synthesizing 3-(Aminomethyl)pyridin-2-ol and its derivatives. These efforts aim to:
Structure-Based Drug Design
The availability of crystal structures showing the binding modes of aminopyridinone derivatives with target proteins has facilitated structure-based drug design approaches . These efforts are helping researchers to:
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Rationally design more potent and selective inhibitors
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Optimize interactions with specific binding sites
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Develop compounds with improved physicochemical and pharmacokinetic properties
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